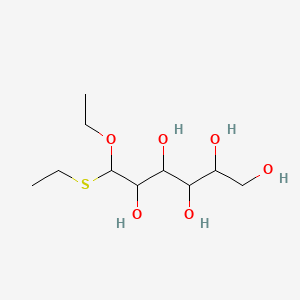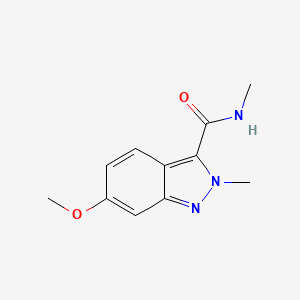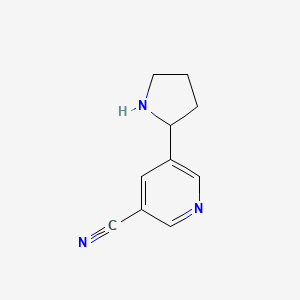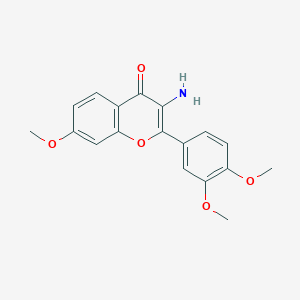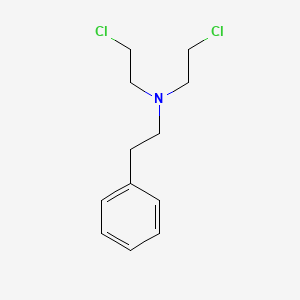
Phenethylamine, N,N-bis(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-2-phenylethanamine is a chemical compound known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes two chloroethyl groups attached to a phenylethanamine backbone. It is often used as an intermediate in the synthesis of other chemical compounds and has significant implications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-2-phenylethanamine typically involves the reaction of 2-phenylethanamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of N,N-bis(2-chloroethyl)-2-phenylethanamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-2-phenylethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N-bis(2-chloroethyl)-2-phenylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has been investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-2-phenylethanamine involves its interaction with molecular targets, leading to various biochemical effects. The compound can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, leading to the inhibition of their normal functions. This property makes it a potential candidate for use in chemotherapy, where it can target rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl)amine: Another nitrogen mustard compound with similar alkylating properties.
Carmustine: A related compound used in chemotherapy with a similar mechanism of action.
N,N-bis(2-chloroethyl)amine: A simpler analogue with similar chemical properties.
Uniqueness
N,N-bis(2-chloroethyl)-2-phenylethanamine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1138-79-0 |
|---|---|
Molecular Formula |
C12H17Cl2N |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-phenylethanamine |
InChI |
InChI=1S/C12H17Cl2N/c13-7-10-15(11-8-14)9-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
NSYROPDQXYIHMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


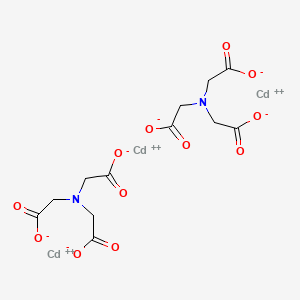
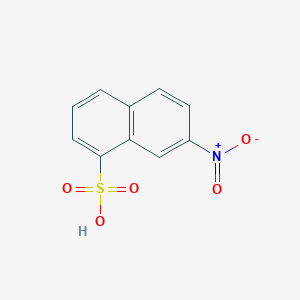
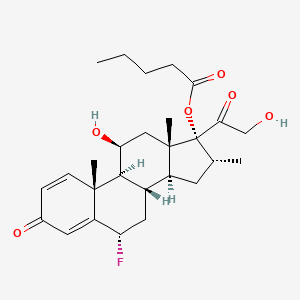
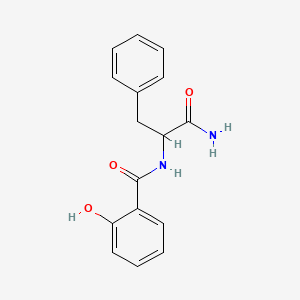

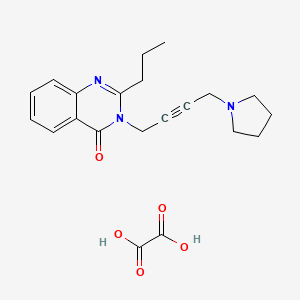
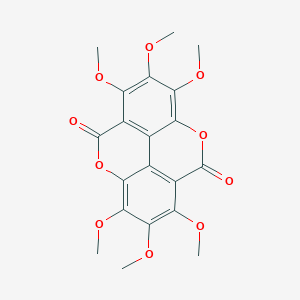
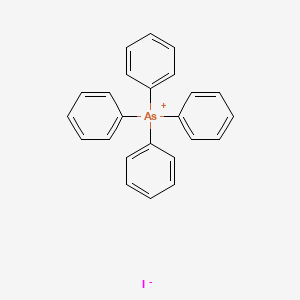
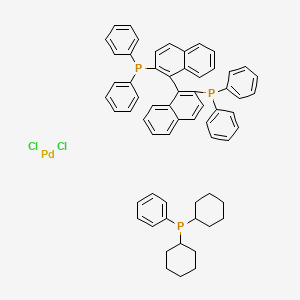
![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
